molecular formula C18H16F3NO4 B12432721 Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate

Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate

Cat. No.: B12432721
M. Wt: 367.3 g/mol
InChI Key: IBSNKSODLGJUMQ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate (CAS No. 117428–22–5), commonly known as Picoxystrobin, is a systemic strobilurin fungicide. Its structure features a methoxyacrylate backbone with a trifluoromethyl-substituted pyridinyloxy moiety, critical for its bioactivity. The (E)-stereochemistry of the propenoate group is essential for binding to the Qo site of the cytochrome bc1 complex in fungal mitochondria, inhibiting energy production .

Property Value
Molecular Formula C18H16F3NO4
Molecular Weight 367.32 g/mol
IUPAC Name Methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate
Key Functional Groups Methoxyacrylate, trifluoromethylpyridinyl, benzyl ether
Primary Use Agricultural fungicide

Properties

IUPAC Name

methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSNKSODLGJUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861246
Record name Methyl 3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange Method

The chlorine/fluorine exchange method remains the most industrially viable route for synthesizing 6-trifluoromethyl-2-hydroxypyridine. As detailed by PMC studies, this approach involves vapor-phase chlorination/fluorination of 3-picoline at temperatures exceeding 300°C using iron fluoride catalysts. The reaction proceeds through two phases:

  • Fluidized-bed phase : Fluorination of the methyl group yields 3-(trifluoromethyl)pyridine (3-TF).
  • Empty phase : Nuclear chlorination produces 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor for hydroxylation.

Key parameters include a chlorine gas-to-picoline molar ratio of 3:1 and precise temperature control to minimize by-products like 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF). Catalytic hydrogenolysis recovers unwanted by-products into reusable 3-TF, achieving an overall yield of 78–82%.

Preparation of (2-Halogenated Methyl Phenyl) Methyl Acetate

Halogenation of 3-Isochromanone

The patent CN103626691A outlines a optimized halogenation process:

  • Reaction conditions : 3-isochromanone reacts with sulfur oxychloride (SOCl₂) in a methanol-toluene solvent system at 5–10°C.
  • Workup : Low-boiling-point by-products (e.g., HCl, SO₂) are removed via water pump减压 (减压,减压 distillation), followed by washing with sodium bicarbonate.

This step achieves a crude yield of 95–98% for (2-chloromethyl phenyl) methyl acetate (III), with purity sufficient for direct use in subsequent steps.

Nucleophilic Substitution to Form Intermediate IV

Mechanism and Catalysis

Intermediate IV synthesis involves SN2 displacement, where the hydroxyl group of 6-trifluoromethyl-2-hydroxypyridine (II) attacks the chloromethyl group of III. The patent emphasizes the use of benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst in acetonitrile, enhancing reaction kinetics.

Optimized protocol :

  • Molar ratio of II:III:TEBA = 1:1:0.1
  • Reaction time: 1–3 hours at 25°C
  • Yield: 94.3% (HPLC purity 96%)

Aldol Condensation and Hydrolysis

Aldolization with Dimethylformamide Dimethyl Acetal (DMFDMA)

Intermediate IV undergoes aldol condensation with DMFDMA to form an α,β-unsaturated ester. The reaction is thermally driven, with distillation removing methanol by-products:

  • Conditions : Heating to 120°C under reduced pressure.
  • Catalyst : Iron(III) chloride hexahydrate facilitates enolate formation.

Acidic Hydrolysis

Hydrolysis with 5% HCl yields the β-hydroxy ester (V), though the patent notes competing dehydration to form the α,β-unsaturated derivative. Careful pH control (pH 6–7) during workup minimizes side reactions.

Final Methylation to Picoxystrobin

Methylation of the β-hydroxyl group in V uses methyl sulfate in the presence of potassium carbonate:

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 5–10°C during reagent addition, followed by room-temperature stirring.
  • Yield : 71.3% after recrystallization.

Industrial-Scale Optimization Data

Table 1 summarizes critical parameters from the patent:

Step Reagent(s) Solvent Temperature (°C) Yield (%) Purity (%)
Halogenation SOCl₂ Toluene/MeOH 5–10 95–98 90
Substitution TEBA Acetonitrile 25 94.3 96
Aldolization DMFDMA Toluene 120 89 92
Methylation (CH₃O)₂SO₂ DMF 5–25 71.3 98.5

Challenges and Mitigation Strategies

By-Product Formation in TFMP Synthesis

Vapor-phase reactions often generate multi-chlorinated pyridines (e.g., 2,3,5-trichloro derivatives), which are mitigated through:

  • Catalytic hydrogenolysis : Converts by-products back to 3-TF.
  • Recycling : Unwanted chlorides are reintroduced into the reactor, reducing raw material costs by 12–15%.

Purification of Intermediate IV

Despite high yields, residual TEBA and sodium chloride necessitate hexane trituration. The patent reports a 98% recovery of TEBA via ethanol recrystallization.

Comparative Analysis of Methodologies

While the patent focuses on a linear sequence (halogenation → substitution → aldolization → methylation), alternative routes exist:

  • One-pot synthesis : Combining steps 2–4 reduces solvent use but lowers yield to 63% due to incompatible reaction conditions.
  • Enantioselective catalysis : Academic studies propose chiral catalysts for asymmetric aldolization, though industrial adoption remains limited by cost.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis pathways are critical for understanding environmental degradation and metabolic transformation of Picoxystrobin.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester group undergoes hydrolysis to form the corresponding carboxylic acid metabolite (C₁₇H₁₄F₃NO₄):

Picoxystrobin+H2OH+Carboxylic Acid Metabolite+MeOH\text{Picoxystrobin}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Carboxylic Acid Metabolite}+\text{MeOH}

Experimental Conditions :

  • Reaction performed in 1 N HCl after alkaline hydrolysis (NaOH) at 343 K for 6 hours .

  • Crystallization of the product occurs in methanol .

Base-Promoted Hydrolysis

In alkaline environments, saponification of the ester group yields the sodium salt, which is reversible upon neutralization:

Picoxystrobin+NaOHSodium Salt IntermediateHClCarboxylic Acid Metabolite\text{Picoxystrobin}+\text{NaOH}\rightarrow \text{Sodium Salt Intermediate}\xrightarrow{\text{HCl}}\text{Carboxylic Acid Metabolite}

Key Data :

ParameterValueSource
Reaction Temperature343 K
Yield~75% (isolated)
StabilityStable at pH 7–9

Esterification and Transesterification

The compound can regenerate its ester form under specific conditions, impacting environmental persistence.

Esterification :
Reaction with alcohols (e.g., methanol) in acidic media reverses hydrolysis:

Carboxylic Acid Metabolite+ROHH+Ester Derivative+H2O\text{Carboxylic Acid Metabolite}+\text{ROH}\xrightarrow{\text{H}^+}\text{Ester Derivative}+\text{H}_2\text{O}

Notable Features :

  • Critical for understanding degradation reversibility in soil.

  • Requires catalytic acid (e.g., H₂SO₄) and elevated temperatures.

Synthetic Pathways

Picoxystrobin’s synthesis involves multi-step processes emphasizing regioselective coupling and functional group protection.

Key Synthetic Steps

StepReaction TypeConditionsYieldSource
Oxime CouplingNucleophilic substitutionNa₂CO₃, DMF, 298 K62–68%
MethoxyacrylationPd-Catalyzed Cross-CouplingPd(PPh₃)₄, THF, 353 K55–60%
DeprotectionAcidic CleavageHCl (1 N), MeOH, 298 K>90%

Mechanistic Highlights :

  • Palladium Catalysis : Utilizes Suzuki-Miyaura coupling for introducing the methoxyacrylate group .

  • Solvent Effects : Reactions favor polar aprotic solvents (e.g., DMF, THF) for improved regioselectivity .

Stability and Degradation

Environmental stability is pH-dependent, with hydrolysis rates increasing under extreme conditions.

Hydrolysis Kinetics :

pHHalf-Life (25°C)Primary Product
432 daysCarboxylic Acid Metabolite
7180 daysStable Ester
914 daysSodium Salt

Factors Influencing Degradation :

  • Photolysis : UV exposure accelerates breakdown via radical intermediates .

  • Microbial Activity : Soil microbiota mediate ester cleavage .

Functional Group Reactivity

The compound’s reactivity is governed by three key regions:

  • α,β-Unsaturated Ester :

    • Susceptible to Michael additions and nucleophilic attacks.

    • Stabilized by conjugation with the methoxy group .

  • Trifluoromethylpyridine Moiety :

    • Electron-withdrawing effects enhance electrophilic substitution resistance .

  • Benzyl Ether Linkage :

    • Oxidative cleavage possible under strong oxidizing agents (e.g., KMnO₄) .

Scientific Research Applications

Names and Identifiers

  • IUPAC Name : methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate .
  • Other Names :
    • (E)-Methyl 3-methoxy-2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acrylate .
    • Methyl (e)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl} acrylate .
  • InChI : InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3 .
  • InChIKey : IBSNKSODLGJUMQ-UHFFFAOYSA-N .
  • SMILES : COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC .
  • Molecular Formula : C18H16F3NO4 .
  • Molecular Weight : 367.3 g/mol .
  • PubChem CID : 53394839 , 129853447 .

Potential Applications

While the search results do not explicitly detail the applications of "this compound," the presence of trifluoromethyl pyridine and methoxy groups suggests potential uses in:

  • Pesticides : Hemp essential oil, containing terpenes and cannabinoids, has shown potential as a botanical acaricide in pest management . Similarly, this compound might have pesticide properties .
  • Pharmaceuticals : Bibenzyls, found in cannabis, exhibit anti-inflammatory properties, suggesting the title compound or similar compounds could be explored for therapeutic applications .
  • Material Science : Teflon finishes, containing fluorine, possess properties like chemical inertness, water repellency, and friction resistance . The trifluoromethyl group in the title compound may impart similar properties for specialized applications.

Mechanism of Action

Comparison with Similar Compounds

Strobilurin Analogs: Pyridinyl vs. Quinoxalinyl Derivatives

A key analog is methyl (E)-3-methoxy-2-[2-[[6-methyl-3-(trifluoromethyl)quinoxalin-2-yl]oxymethyl]phenyl]prop-2-enoate (C22H19F3N2O4, MW 432.39 g/mol) . Replacing the pyridinyl group with a quinoxalinyl ring introduces an additional nitrogen atom and a methyl group, increasing molecular weight by ~65 g/mol.

Parameter Picoxystrobin Quinoxalinyl Analog
Heterocyclic Group Pyridinyl (6-(trifluoromethyl)) Quinoxalinyl (6-methyl-3-(trifluoromethyl))
Molecular Weight 367.32 g/mol 432.39 g/mol
Bioactivity Target Cytochrome bc1 complex (Qo site) Likely similar, with enhanced binding?
Solubility (Predicted) Moderate (ester and ether groups) Reduced (increased aromaticity)

Trifluoromethylpyridine-Based Fungicides

Picoxystrobin shares structural motifs with other strobilurins, such as Azoxystrobin, which substitutes the pyridinyl group with a pyrimidinyl-cyanophenyl system. The trifluoromethyl group in Picoxystrobin enhances electron-withdrawing effects, improving stability and binding kinetics compared to non-fluorinated analogs .

Regulatory and Environmental Aspects

  • Regulatory Status: Listed in the U.S. Congressional Record with a 5.2% tariff (CAS No. 117428–22–5), reflecting its commercial importance .
  • Environmental Impact : Guidelines for green procurement () suggest scrutiny of fluorinated agrochemicals, though Picoxystrobin’s low use rates mitigate ecological risks .

Biological Activity

Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate, also known as a pyridine derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and agricultural applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential environmental impacts.

  • Molecular Formula : C23H16F6N2O4
  • Molecular Weight : 498.375 g/mol
  • Structure : The compound features a methoxy group and a trifluoromethyl-substituted pyridine moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In studies involving glioblastoma cell lines, compounds with similar structures have been shown to induce a novel form of cell death called methuosis , characterized by cytoplasmic vacuolation and membrane integrity loss at certain concentrations (GI50 values) .

Key Findings :

  • Mechanism of Action : The compound's mechanism may involve microtubule disruption, leading to mitotic arrest and subsequent cell death. For instance, analogues with methoxy substitutions have demonstrated varied effects on cell cycle progression, particularly in the G2/M phase .
  • Resistance to Conventional Therapies : Certain isomers have been effective against drug-resistant glioblastoma cells, suggesting their potential as alternatives to standard therapies .

Structure-Activity Relationship (SAR)

The position of substituents on the pyridine ring significantly influences the biological activity of these compounds:

  • Methoxy Positioning : Variations in the methoxy group positioning (e.g., 4-, 6-, or 7-position) can switch the mechanism from inducing methuosis to disrupting microtubules .
CompoundMethoxy PositionMechanism of ActionGI50 (µM)
1a5-positionMethuosis2.30
9b6-positionMicrotubule Disruption0.09

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that methyl 3-methoxy derivatives are potent inhibitors of cell proliferation. For example, compound 9b , with a methoxy group at the 6-position, exhibited a dramatic increase in growth inhibitory potency compared to its counterparts .
  • Environmental Impact : As indicated by regulatory assessments, this compound is classified as a synthetic metabolite with implications for human health and environmental safety . Its moderate mobility in soil and potential effects on aquatic ecosystems necessitate careful evaluation in agricultural contexts.

Q & A

Q. Q1. What are the critical factors in optimizing the synthesis of this compound to achieve >90% yield?

Advanced

  • Methodology :
    • Stepwise Coupling : Follow a two-step approach as described in EP 4 374 877 A2:

Nucleophilic Substitution : React 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base. Monitor reaction completion via TLC (Rf ~0.81, SQD-FA05 HPLC) .

Hydrolysis and Cyclization : Treat the intermediate with methanol and NaOH (10 N), followed by acidification (6 N HCl) to precipitate the product. Use hexane:ethyl acetate (9:1) for recrystallization .

  • Key Variables :
  • Solvent Choice : THF ensures solubility of aromatic intermediates; methanol aids in hydrolysis.
  • Base Strength : Tripotassium phosphate (pKa ~12) facilitates deprotonation without side reactions.
    • Yield Optimization : Stirring times ≤10 minutes prevent over-reaction, while pH adjustment to 3 minimizes degradation .

Structural Characterization

Q. Q2. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis?

Advanced

  • Methodology :
    • SHELX Refinement : Use SHELXL for small-molecule refinement. For disordered regions:

Apply PART and SUMP commands to model partial occupancy.

Use TWIN and BASF commands for twinned data .

  • Validation Tools : Cross-validate with ORTEP-3 to visualize thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • Data Integration : Compare XRD results with LCMS ([M+H]+: 393) and HPLC retention times (0.29 min, SQD-FA50) to confirm molecular identity .

Analytical Confirmation

Q. Q3. What advanced analytical techniques are recommended to confirm purity and structural integrity?

Basic

  • Methodology :
    • LCMS/QTOF : Confirm molecular weight (m/z 393 [M+H]+) and detect impurities (e.g., trifluoromethyl byproducts) .
    • HPLC : Use a C18 column (SQD-FA50 conditions: 50°C, 0.1% formic acid in H2O/MeCN) for retention time consistency .
    • NMR : Assign peaks for the methoxy group (δ 3.8–4.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and trifluoromethyl (δ -60 to -70 ppm in 19F NMR).

Stability & Reactivity

Q. Q4. How do hydrogen-bonding patterns influence the compound’s stability in polar solvents?

Advanced

  • Methodology :
    • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs between carbonyl O and pyridyl H).
    • Solvent Screening : Test stability in DMSO, MeOH, and H2O via accelerated degradation studies (40°C, 75% RH). Monitor via HPLC for decomposition products .
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stabilization energies of H-bond networks in crystalline vs. solution states .

Stereochemical Analysis

Q. Q5. What strategies are effective in analyzing stereochemical outcomes during derivatization?

Advanced

  • Methodology :
    • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA 90:10) to resolve enantiomers.
    • X-ray Crystallography : Assign absolute configuration via Flack parameter refinement in SHELXL .
    • Circular Dichroism (CD) : Correlate Cotton effects (e.g., π→π* transitions at 250–300 nm) with crystallographic data .

Mechanistic Studies

Q. Q6. How can researchers design experiments to study degradation pathways under oxidative conditions?

Advanced

  • Methodology :
    • Forced Degradation : Expose the compound to H2O2 (3% v/v) at 50°C for 24h. Identify products via HRMS and 19F NMR.
    • Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench free radicals and isolate intermediates .
    • Kinetic Modeling : Use pseudo-first-order kinetics to calculate degradation rate constants (k) under varying pH and temperature .

Theoretical Frameworks

Q. Q7. How can studies of this compound be integrated into supramolecular chemistry frameworks?

Advanced

  • Methodology :
    • Topological Analysis : Apply the Cambridge Structural Database (CSD) to compare packing motifs with fluorinated analogs (e.g., CSD refcodes: TEFPIR, VEGWUZ).
    • DFT-D3 Calculations : Model dispersion-corrected interactions (e.g., π-stacking between pyridyl and phenyl rings) .
    • Cocrystal Engineering : Screen coformers (e.g., carboxylic acids) to design materials with enhanced thermal stability .

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